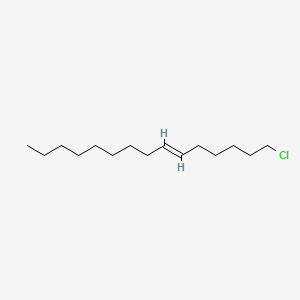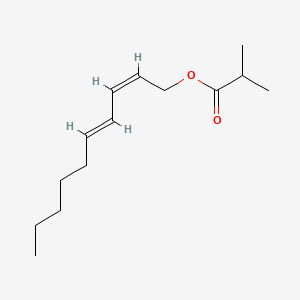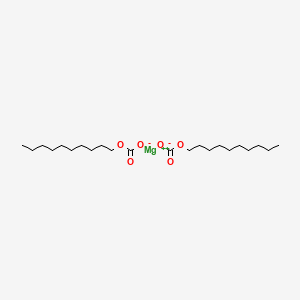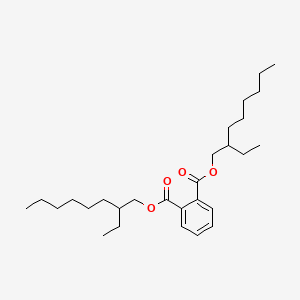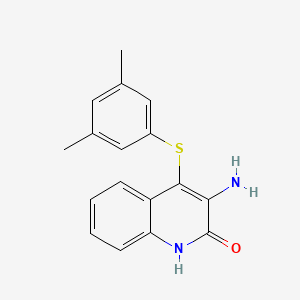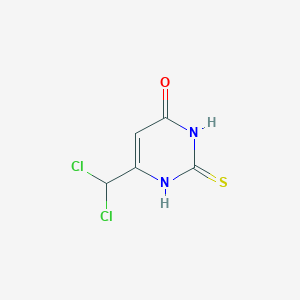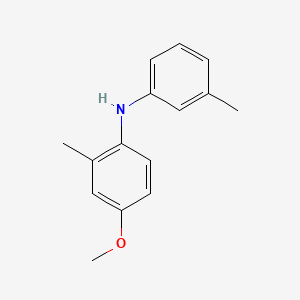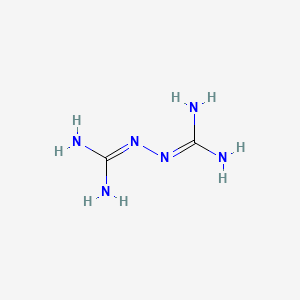
Biguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biguanidine, also known as imidodicarbonimidic diamide, is an organic compound with the chemical formula HN(C(NH)NH2)2. It is a colorless solid that dissolves in water to form a highly basic solution. This compound is known for its ability to hydrolyze slowly to ammonia and urea. This compound has significant applications in various fields, including medicine, chemistry, and industry.
Métodos De Preparación
Biguanidine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia in a Pinner-type process. This reaction yields this compound as a product. The reaction conditions typically involve heating the reactants in a sealed tube at elevated temperatures.
Industrial production of this compound often involves the use of dicyandiamide and ammonia as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain pure this compound.
Análisis De Reacciones Químicas
Biguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form guanidine derivatives. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: this compound can be reduced to form amines. This reaction often involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions with various electrophiles. For example, it can react with alkyl halides to form N-alkylated this compound derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield guanidine derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Biguanidine has a wide range of scientific research applications:
Chemistry: this compound is used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Its strong basicity makes it useful in various catalytic reactions.
Biology: this compound derivatives, such as metformin, are widely used in the treatment of diabetes mellitus type 2. These compounds help regulate blood glucose levels by increasing insulin sensitivity.
Medicine: this compound-based compounds have been studied for their potential anticancer, antibacterial, and antifungal properties. They are also used as antiseptics and disinfectants.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. It is also used as a corrosion inhibitor and in water treatment processes.
Mecanismo De Acción
The mechanism of action of biguanidine and its derivatives is complex and varies depending on the specific application. In the case of metformin, a widely used this compound derivative, the mechanism involves the inhibition of mitochondrial complex I, leading to reduced ATP production and activation of AMP-activated protein kinase (AMPK). This results in increased insulin sensitivity, reduced gluconeogenesis, and decreased blood glucose levels.
In other applications, this compound compounds may interact with cellular membranes, proteins, or enzymes, leading to various biological effects. For example, this compound-based antiseptics disrupt bacterial cell membranes, leading to cell death.
Comparación Con Compuestos Similares
Biguanidine is structurally related to guanidine, which consists of a single guanidine unit. Similar compounds include:
Guanidine: A simpler compound with one guanidine unit. It is less basic and has different chemical properties compared to this compound.
Metformin: A this compound derivative used as an antihyperglycemic agent. It has a similar mechanism of action but is more effective in regulating blood glucose levels.
Phenformin: Another this compound derivative that was used as an antihyperglycemic agent but was withdrawn from the market due to toxic effects.
Buformin: A this compound derivative with similar applications to metformin but with a different safety profile.
This compound is unique due to its strong basicity and ability to form stable complexes with metal ions. This makes it useful in various catalytic and coordination chemistry applications.
Propiedades
Número CAS |
6882-47-9 |
|---|---|
Fórmula molecular |
C2H8N6 |
Peso molecular |
116.13 g/mol |
Nombre IUPAC |
2-(diaminomethylideneamino)guanidine |
InChI |
InChI=1S/C2H8N6/c3-1(4)7-8-2(5)6/h(H4,3,4,7)(H4,5,6,8) |
Clave InChI |
ZILVNHNSYBNLSZ-UHFFFAOYSA-N |
SMILES canónico |
C(=NN=C(N)N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
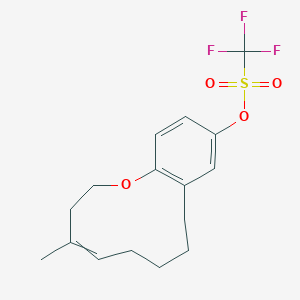
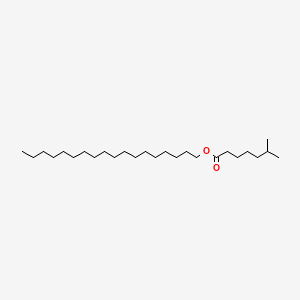
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)

